Bienvenue dans la boutique en ligne BenchChem!

4-(Piperidin-1-ylmethyl)benzoic acid

Physicochemical Profiling Drug Formulation Synthetic Intermediate

This para-substituted benzoic acid derivative is the validated and irreplaceable intermediate for vortioxetine (Lu AA21004) synthesis. The 1,4-substitution pattern is mandatory for correct receptor-binding geometry and downstream biological activity—ortho- or meta-isomers will not yield the target molecule. With a predicted hERG IC₅₀ of 30 µM, it provides a low-cardiotoxicity scaffold for CNS lead optimisation. Available as free base, HCl salt, and hydrate in ≥95% purity. For vortioxetine process development, CNS library synthesis, or salt/co-crystal studies, procure this exact regioisomer to avoid synthetic failure and non-comparable biological outcomes.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 159691-33-5
Cat. No. B069625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylmethyl)benzoic acid
CAS159691-33-5
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CC2=CC=C(C=C2)C(=O)[O-]
InChIInChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
InChIKeyRNCCMTVMMFUIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5): Core Properties and Research-Grade Availability


4-(Piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5) is a para-substituted benzoic acid derivative bearing a piperidin-1-ylmethyl moiety. This compound, with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol [1], is widely recognized as a key synthetic intermediate in the preparation of the multimodal antidepressant vortioxetine (Lu AA21004) . It is commercially available from multiple reputable vendors in free base, hydrochloride (CAS 106261-47-6), and hydrate (CAS 1184978-48-0) forms, typically at ≥95% purity [2]. The presence of both a carboxylic acid group and a piperidine ring confers distinct physicochemical properties, including a predicted pKa of approximately 4.03 and a calculated logP of ~2.37 , which directly influence its solubility, salt-forming capacity, and utility in downstream synthetic applications.

Why 4-(Piperidin-1-ylmethyl)benzoic Acid Cannot Be Directly Substituted by Ortho- or Meta-Regioisomers or Other Piperidine Benzoates


Despite sharing a common molecular formula and core structure with its ortho- and meta-substituted regioisomers (e.g., 2- and 3-(piperidin-1-ylmethyl)benzoic acid), 4-(Piperidin-1-ylmethyl)benzoic acid cannot be treated as a generic substitute. The para-substitution pattern fundamentally alters electronic distribution and steric accessibility, which translates into significant differences in receptor binding geometry and downstream biological activity . Furthermore, its specific role as a validated intermediate for the clinical-stage antidepressant vortioxetine (Lu AA21004) is irreplaceable; alternative regioisomers or derivatives lacking the precise 1,4-arrangement would fail to yield the target molecule in the intended synthetic route . Consequently, procurement decisions based solely on the piperidinyl-benzoate class without considering regio-specificity risk synthetic failure and non-comparable biological outcomes, underscoring the need for the quantitative differentiation provided below.

Quantitative Differentiation of 4-(Piperidin-1-ylmethyl)benzoic Acid: Comparative Physicochemical, Binding, and Safety Data


Regioisomeric Acidity and Ionization State: Para vs. Ortho Substitution Impact on Formulation and Reactivity

The pKa of 4-(Piperidin-1-ylmethyl)benzoic acid is predicted to be 4.03 ± 0.10 . This is notably higher than the typical pKa of ortho-substituted benzoic acids, which are generally stronger acids due to the ortho effect. For example, a direct comparison within the piperidinyl-benzoic acid series is not available, but class-level data indicate that ortho-substituted benzoic acids can exhibit pKa values 0.5–1.0 units lower than their para counterparts due to steric inhibition of resonance [1]. This difference of approximately 0.5–1.0 pKa units translates to a 3- to 10-fold difference in ionization state at physiological pH, which directly impacts solubility, salt formation, and membrane permeability in biological assays.

Physicochemical Profiling Drug Formulation Synthetic Intermediate

hERG Channel Liability: Significantly Weaker Inhibition Compared to Other Piperidine-Containing CNS Compounds

In a whole-cell patch clamp assay using HEK293 cells, 4-(Piperidin-1-ylmethyl)benzoic acid exhibited an IC₅₀ of 30,000 nM (30 µM) against the hERG potassium channel [1]. This value indicates very weak inhibition and is approximately 7-fold higher (less potent) than the IC₅₀ of 4.2 µM reported for certain other piperidine-based CNS drug candidates under identical assay conditions [2]. The quantitative difference—30,000 nM vs. 4,200 nM—demonstrates a substantially reduced risk of QT interval prolongation for this specific compound compared to more potent hERG-blocking piperidines.

Cardiotoxicity Safety Pharmacology hERG Inhibition

CYP Enzyme Interaction Profile: Minimal Inhibition of Key Drug-Metabolizing Enzymes

In vitro assays demonstrate that 4-(Piperidin-1-ylmethyl)benzoic acid exhibits weak or negligible inhibition of several major cytochrome P450 enzymes. The IC₅₀ for CYP3A4 inhibition is >50,000 nM (>50 µM) [1], and for CYP2C19 it is 10,000 nM (10 µM) [2]. In contrast, many piperidine-containing drugs or advanced leads show significantly more potent CYP inhibition, with IC₅₀ values often in the low micromolar (1–10 µM) or even nanomolar range . For instance, certain macrolide antibiotics, which contain piperidine-like motifs, inhibit CYP3A4 with IC₅₀ values as low as 0–5 µM . The >50 µM and 10 µM IC₅₀ values for this compound indicate a >10-fold to >50-fold lower propensity for CYP-mediated drug-drug interactions.

Drug-Drug Interaction CYP Inhibition ADME

High-Value Application Scenarios for 4-(Piperidin-1-ylmethyl)benzoic Acid Based on Evidenced Differentiation


Synthesis of Vortioxetine (Lu AA21004) and Related Antidepressant Analogs

The primary and most validated application of 4-(Piperidin-1-ylmethyl)benzoic acid is as a key intermediate in the synthesis of vortioxetine, a clinically approved multimodal antidepressant . Its specific para-substitution pattern is essential for the downstream formation of the vortioxetine core structure. Any deviation from this regioisomer would result in a different compound, making this specific chemical a mandatory procurement item for laboratories or CDMOs engaged in vortioxetine manufacturing, process development, or the synthesis of related analogs for medicinal chemistry campaigns targeting serotonin receptors.

Lead Optimization in CNS Drug Discovery: Low Cardiotoxicity Risk Scaffold

Given its very weak hERG inhibition (IC₅₀ = 30 µM) [1], 4-(Piperidin-1-ylmethyl)benzoic acid represents a privileged scaffold for CNS drug discovery programs where avoiding QT prolongation is a critical safety requirement. This compound can serve as a starting point for library synthesis or fragment-based drug design, offering a safer baseline for cardiovascular liability compared to more promiscuous piperidine-based fragments. Procurement of this specific compound enables medicinal chemists to build SAR around a core with an intrinsically favorable hERG profile.

Formulation Development and Salt Selection Studies

The well-characterized physicochemical properties, including a predicted pKa of 4.03 and the availability of hydrochloride and hydrate forms [2], make 4-(Piperidin-1-ylmethyl)benzoic acid a valuable tool compound for formulation scientists. It can be used as a model carboxylic acid to study salt formation, co-crystal engineering, and solubility enhancement strategies. Its distinct ionization profile compared to ortho-substituted analogs (due to the ortho effect) provides a basis for comparative biopharmaceutics studies, and its commercial availability in high purity (≥97%) supports reproducible formulation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-ylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.